molecular formula C10H13Cl2N B1177715 1-(3-Chlorophenyl)cyclobutanamine CAS No. 158943-22-7

1-(3-Chlorophenyl)cyclobutanamine

Cat. No.: B1177715
CAS No.: 158943-22-7
M. Wt: 218.12
InChI Key:
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Description

1-(3-Chlorophenyl)cyclobutanamine is a heterocyclic organic compound with the molecular formula C10H12ClN It is characterized by a cyclobutane ring substituted with a 3-chlorophenyl group and an amine group

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)cyclobutanamine can be achieved through several routes. One common method involves the reaction of 3-chlorophenylmagnesium bromide with cyclobutanone, followed by reductive amination . The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Chlorophenyl)cyclobutanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3-Chlorophenyl)cyclobutanamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-chlorophenyl)cyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-4-1-3-8(7-9)10(12)5-2-6-10/h1,3-4,7H,2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZAJZSGPJCTML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC(=CC=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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